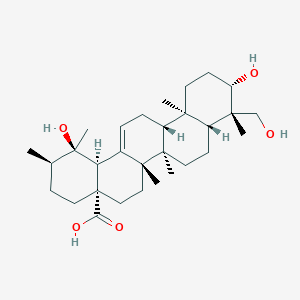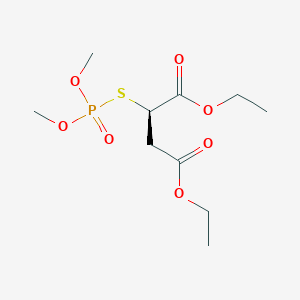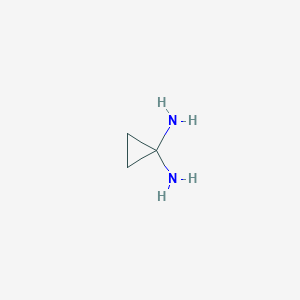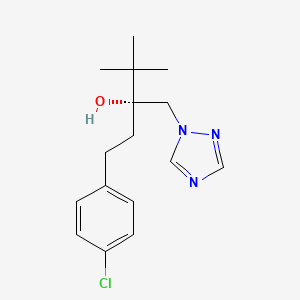
Coniferaldehyde glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coniferaldehyde beta-D-glucoside is a beta-D-glucoside that is coniferaldehyde in which the phenolic hydrogen has been replaced by a beta-D-glucosyl residue. It has a role as an Arabidopsis thaliana metabolite. It is a beta-D-glucoside, a monosaccharide derivative, an enal and a monomethoxybenzene. It derives from a coniferyl aldehyde.
Aplicaciones Científicas De Investigación
Role in Lignin Biosynthesis
Coniferaldehyde glucoside plays a significant role in lignin biosynthesis, a vital process in plants. In a study on Ginkgo biloba L., it was demonstrated that coniferaldehyde glucoside, along with coniferin, contributes to the formation of lignin. The study indicated an alternative pathway where coniferin is oxidized to coniferaldehyde glucoside before being deglucosylated to generate coniferaldehyde, a precursor in the monolignol biosynthesis pathway (Tsuji et al., 2005).
Involvement in Angiosperms Lignification
Further research on angiosperms highlights the incorporation of coniferaldehyde glucoside into guaiacyl and syringyl lignin. This study reinforces the importance of the coniferaldehyde form in the biosynthesis of syringyl lignin in angiosperms, suggesting a crucial role for coniferaldehyde glucoside in plant lignification (Tsuji & Fukushima, 2004).
Cytoprotective Agent
Coniferaldehyde glucoside has been identified as a potential cytoprotective agent. A study on the barks of Eucommia ulmoides found that coniferaldehyde glucoside induced the expression of heat shock factor 1 (HSF1) and heat shock proteins (HSPs), suggesting its application as an HSP inducer for cytoprotection (Nam et al., 2013).
Genetic Regulation in Plant Cell Types
Studies also delve into the genetic regulation of coniferaldehyde incorporation in lignin, particularly in herbaceous and woody plants. This research provides insights into the specific lignin concentrations and subunit composition needed for various functions, emphasizing the role of coniferaldehyde glucoside in this process (Blaschek et al., 2020).
Enhancing Sustainable Use of Plant Biomass
Increases in coniferaldehyde content have been linked to improved sustainable use of plant biomass. This includes applications in feed, pulping, and biorefinery, highlighting the importance of coniferaldehyde glucoside in designing plant lignin for industrial uses (Yamamoto et al., 2020).
Propiedades
Nombre del producto |
Coniferaldehyde glucoside |
|---|---|
Fórmula molecular |
C16H20O8 |
Peso molecular |
340.32 g/mol |
Nombre IUPAC |
(E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal |
InChI |
InChI=1S/C16H20O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-7,12-16,18-21H,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 |
Clave InChI |
PJFKUPRDDXTASO-FAOXUISGSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC=O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2R,3S,4S,5R)-6-[(1R)-1-[(2S,5R,7S,8R)-2-[(2R,5S)-5-[(2R)-3-[(5S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1254709.png)





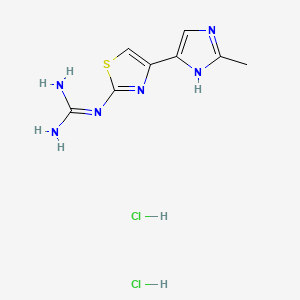
![5-Amino-6-[6-amino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254716.png)
